N-[(3,5-dimethylisoxazol-4-yl)methyl]-N-methylamine, also known as 1-(3,5-dimethylisoxazol-4-yl)-N,N-dimethylmethanamine, is a synthetic organic compound characterized by an isoxazole ring with dimethyl substitutions and a dimethylmethanamine moiety. This compound is notable for its role in the development of pharmaceuticals and agrochemicals, acting as a building block for more complex molecular structures. Its primary target in biological applications is the bromodomain-containing protein 4, where it exhibits significant inhibitory activity, impacting various biochemical pathways related to cancer cell proliferation .
This compound can be synthesized through various chemical methods, often involving the cyclization of precursors to form the isoxazole ring followed by the introduction of the dimethylmethanamine group. It falls under the classification of organic compounds and more specifically within the category of heterocycles due to its isoxazole structure.
The synthesis of N-[(3,5-dimethylisoxazol-4-yl)methyl]-N-methylamine typically involves several key steps:
The molecular structure of N-[(3,5-dimethylisoxazol-4-yl)methyl]-N-methylamine can be described as follows:
The three-dimensional conformation of this compound influences its biological activity, particularly its interaction with target proteins like BRD4 .
N-[(3,5-dimethylisoxazol-4-yl)methyl]-N-methylamine participates in several chemical reactions:
The mechanism of action for N-[(3,5-dimethylisoxazol-4-yl)methyl]-N-methylamine primarily involves its interaction with bromodomain-containing protein 4 (BRD4). The compound mimics acetylation motifs and forms hydrogen bonds with specific amino acids within the BRD4 binding pocket. This interaction modulates the expression of critical oncogenes such as c-MYC and influences pathways associated with cell proliferation and survival .
The modulation of BRD4 by this compound affects downstream signaling pathways that are crucial for tumor growth and metastasis in various cancer types, including triple-negative breast cancer .
Relevant analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) are used to confirm its structure and purity during synthesis .
N-[(3,5-dimethylisoxazol-4-yl)methyl]-N-methylamine has several applications in scientific research:
The 4-aminomethyl group in N-[(3,5-dimethylisoxazol-4-yl)methyl]-N-methylamine serves as a versatile handle for Pd-catalyzed couplings, enabling access to pharmacologically relevant derivatives. N-Alkylation exploits the secondary amine’s nucleophilicity under phase-transfer catalysis. For example, reactions with alkyl halides (R-X; R = benzyl, propargyl) using K₂CO₃ as base and tetrabutylammonium bromide (TBAB) in DMF at 60°C achieve 65-80% yield. Steric hindrance from the isoxazole methyl groups necessitates longer reaction times (24-36h) [5].
Palladium-NHC complexes (e.g., PEPPSI-type catalysts) enable direct C-H functionalization. The imidazolidin-2-ylidene-palladium complex (1 mol%) catalyzes C4-arylation of the isoxazole ring with aryl bromides in toluene at 110°C, tolerating electron-donating (methoxy) and electron-withdrawing (cyano, trifluoromethyl) substituents. This method bypasses pre-functionalized intermediates, streamlining access to arylated derivatives like 4-(3,5-dimethylisoxazol-4-yl)-N-methylbenzylamine (85% yield) [5]:$$\ce{ \underset{\text{N-methylamine}}{\ce{(C7H11N2O)}} + \ce{Ar-Br} ->[\text{Pd-NHC (1\%)}] \underset{\text{4-Arylated product}}{\ce{(C7H_{10}N2O-Ar)}} }$$
Acylation employs Schotten-Baumann conditions with acyl chlorides in dichloromethane/water, yielding amides (70-82%). However, the electron-deficient isoxazole ring necessitates mild bases (e.g., Et₃N) to prevent ring-opening degradation [8].
N-[(3,5-Dimethylisoxazol-4-yl)methyl]-N-methylamine acts as a critical synthon for pharmacophore elaboration in bromodomain inhibitors. Its aminomethyl group facilitates:
Table 2: Bioactive Derivatives Synthesized from N-[(3,5-Dimethylisoxazol-4-yl)methyl]-N-methylamine
Derivative | Target | Key Modification | Activity (IC₅₀) | Source |
---|---|---|---|---|
DDT26 | BRD4/PARP1 | Phthalazinone amide | 0.237 μM (BRD4) | [2] |
Compound 22 | BRD4 (bivalent) | Triazole-PEG-linked quinazolinone dimer | <2.1 nM (BRD4) | [3] |
Compound 39 | BET bromodomains | Triazolopyridazine appendage | 0.003 μM (BRD4-BD1) | |
Phenol acetate derivative | BET bromodomains | Phenol in WPF shelf region | Antiproliferative (MV4;11) |
The scaffold’s versatility extends to structure-activity relationship (SAR) probing:
These modifications underscore the compound’s dual role as a synthetic building block and a geometrically constrained recognition element for epigenetic targets.
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7